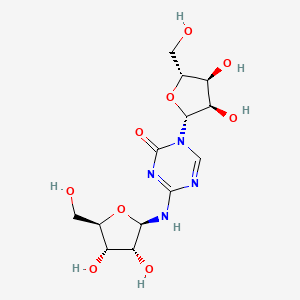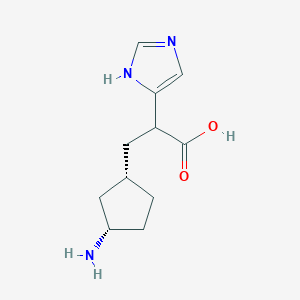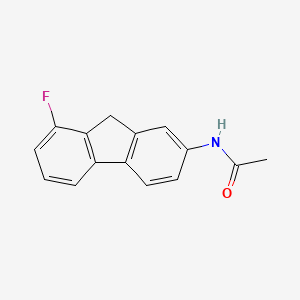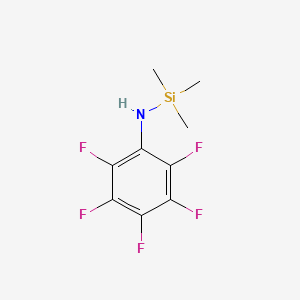
3-(Carboxymethyl)-6-(3-hydroxyphenyl)-4-methyl-2-oxomorpholin-4-ium Chloride; PEMA (phenylephrine maleic acid adduct)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Carboxymethyl)-6-(3-hydroxyphenyl)-4-methyl-2-oxomorpholin-4-ium Chloride typically involves multiple steps. One common method includes the reaction of phenylephrine with maleic acid under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires precise temperature control to ensure the formation of the desired adduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through crystallization or chromatography to obtain a high-purity product. The use of automated systems and advanced analytical techniques ensures consistency and quality in the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Carboxymethyl)-6-(3-hydroxyphenyl)-4-methyl-2-oxomorpholin-4-ium Chloride undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The carboxymethyl group can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or anhydrides are employed for esterification or amidation reactions.
Major Products Formed
The major products formed from these reactions include various quinones, reduced derivatives, and substituted esters or amides, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-(Carboxymethyl)-6-(3-hydroxyphenyl)-4-methyl-2-oxomorpholin-4-ium Chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of cardiovascular diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(Carboxymethyl)-6-(3-hydroxyphenyl)-4-methyl-2-oxomorpholin-4-ium Chloride involves its interaction with specific molecular targets. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The carboxymethyl group may enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems. The morpholin-4-ium core plays a crucial role in stabilizing the compound’s structure and enhancing its reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylephrine: A related compound with similar structural features but lacking the maleic acid adduct.
Morpholine Derivatives: Compounds with a morpholine core but different substituents.
Hydroxyphenyl Derivatives: Compounds with hydroxyphenyl groups but different core structures.
Uniqueness
3-(Carboxymethyl)-6-(3-hydroxyphenyl)-4-methyl-2-oxomorpholin-4-ium Chloride is unique due to its combination of a morpholin-4-ium core, a carboxymethyl group, and a hydroxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C13H16ClNO5 |
|---|---|
Poids moléculaire |
301.72 g/mol |
Nom IUPAC |
2-[6-(3-hydroxyphenyl)-4-methyl-2-oxomorpholin-3-yl]acetic acid;hydrochloride |
InChI |
InChI=1S/C13H15NO5.ClH/c1-14-7-11(8-3-2-4-9(15)5-8)19-13(18)10(14)6-12(16)17;/h2-5,10-11,15H,6-7H2,1H3,(H,16,17);1H |
Clé InChI |
WXCRNQJZPJIGLO-UHFFFAOYSA-N |
SMILES canonique |
CN1CC(OC(=O)C1CC(=O)O)C2=CC(=CC=C2)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B13424476.png)

![(2S)-3-hydroxy-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]propanoic acid](/img/structure/B13424489.png)


![1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofurancarboxaldehyde Oxime](/img/structure/B13424501.png)

